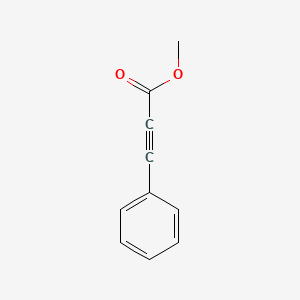
Methyl phenylpropiolate
Cat. No. B1582923
Key on ui cas rn:
4891-38-7
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05750545
Procedure details


The synthesis method of Example 7-(1) was applied. Phenylpropiolic acid (5.16 g), : 1,2-dichloroethane (40 ml), methanol (5 ml) and concentrated sulfuric acid (0.2 ml) were used as reagents to quantitatively give a colorless transparent liquid.



Identifiers


|
REACTION_CXSMILES
|
[C:1]1([C:7]#[C:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:13]CCl.S(=O)(=O)(O)O>CO>[C:1]1([C:7]#[C:8][C:9]([O:11][CH3:13])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCl
|
Step Three
|
Name
|
|
|
Quantity
|
0.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to quantitatively give a colorless transparent liquid
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C#CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

